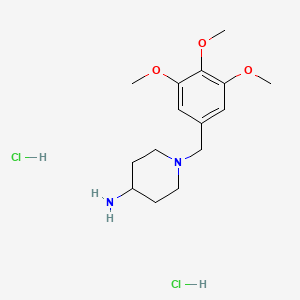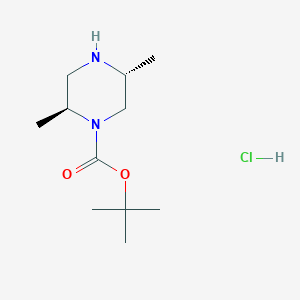
2-メチル-1-(3-メチルピリジン-2-イル)プロパン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-メチル-1-(3-メチルピリジン-2-イル)プロパン-1-アミンの用途に関する包括的な分析
神経変性疾患の治療: パルギリン、ラサギリン、セレギリンなどの2-メチル-1-(3-メチルピリジン-2-イル)プロパン-1-アミン誘導体は、パーキンソン病やアルツハイマー病などの神経変性疾患に効果があることが知られています 。これらの化合物はモノアミン酸化酵素阻害剤として作用し、特に神経変性疾患に関連するMAO-Bを標的にします。 例えば、パルギリンは、神経保護治療特性と抗アポトーシス機能のために使用されています .
抗癌特性: 研究によると、パルギリンは、化学療法薬であるカンプトテシンと併用した場合、リシン特異的脱メチル化酵素-1(LSD-1)の阻害を強化し、癌細胞の老化誘導と増殖阻害につながることが示されています 。 さらに、パルギリンは、プロリン-5-カルボキシレートレダクターゼ-1(PYCR1)を阻害することが明らかになっており、癌治療のための潜在的な経路を提供しています .
糖尿病の管理: MAO阻害剤であるパルギリンは、1型糖尿病およびそれに関連する心血管合併症の治療にも使用されます 。酸化ストレスとミトコンドリア機能の管理におけるその役割は、全体的な治療戦略にとって非常に重要です。
プロパルギルアミンの合成: プロパルギルアミンの溶媒非使用合成は、この化合物群の重要な用途です。 プロパルギルアミンは、多くの医薬品および生物学的特性を持ち、そのような化合物を合成するためのグリーンなアプローチは非常に関連しています 。これには、合成プロセスにおいて重要な役割を果たすA3およびKA2カップリング反応が含まれます。
パーキンソン病の治療: 2-メチル-1-(3-メチルピリジン-2-イル)プロパン-1-アミンの誘導体であるラサギリンとセレギリンは、パーキンソン病の治療に効果があることがわかっています。 これらの神経保護効果は、プロパルギル部分に起因し、MAO-B阻害とは無関係です 。 これらの化合物は、酸化ストレスを軽減し、ミトコンドリア膜を安定化させることにより、アポトーシスを予防します .
アルツハイマー病の抗病活性: ラサギリンのハイブリッド分子は、アルツハイマー病の抗病活性を示すことがわかりました。 これらの化合物の神経修復活性とミトコンドリア機能を安定化させる能力は、アルツハイマー病の治療と管理において貴重です .
グリーンケミストリー: この化合物は、プロパルギルアミンの溶媒非使用合成における使用によって、グリーンケミストリーにおける役割が強調されています。 この方法は環境に優しく、有害物質の使用と生成を削減または排除することを目指すグリーンケミストリーの原則と一致しています .
化学合成: 2-メチル-1-(3-メチルピリジン-2-イル)プロパン-1-アミンは、パラジウム触媒による鈴木クロスカップリング反応を通じて、新規ピリジン誘導体の合成に関与しています。 これらの反応は、医薬品化学における潜在的な用途を持つさまざまな化合物を生成するために不可欠です .
特性
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXRTSXHFFHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

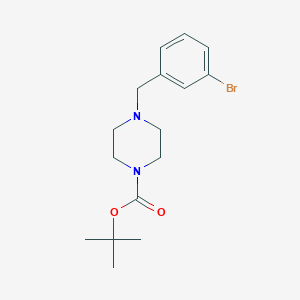
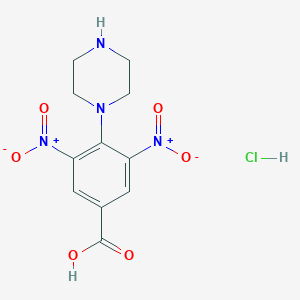
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
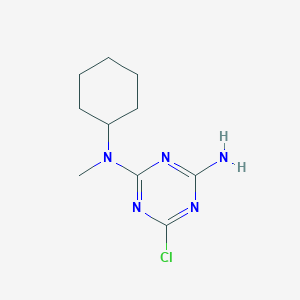
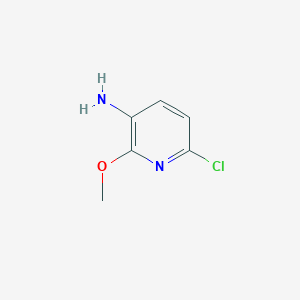
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)
